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Compound of Interest

1-Bromocyclopropanecarboxylic
Compound Name: o
aci

Cat. No. B1338077

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 1-
bromocyclopropanecarboxylic acid and its derivatives. The information presented herein is
intended to aid in the identification, characterization, and quality control of these compounds,
which are of interest in medicinal chemistry and drug development due to the unique
conformational constraints and metabolic stability imparted by the cyclopropane ring. This
document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a baseline for researchers

working with these molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 1-
bromocyclopropanecarboxylic acid and its methyl and ethyl esters. These values are
compiled from typical ranges for similar compounds and available spectral data.

Table 1: *H NMR Spectroscopic Data (Typical Shifts in CDClIs)
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Chemical Shift . .
() of Chemical Shift
o

Compound Multiplicity (6) of Other Multiplicity

Cyclopropyl

Protons (ppm)

Protons (ppm)
1-
Bromocyclopro 9.0-12.0

yeloprop 1.3-18 m brs
anecarboxylic (COOH)
Acid
Methyl 1-
Bromocycloprop 13-17 m 3.7 - 3.8 (OCH5) S
anecarboxylate
Ethyl 1- 4.1-43
Bromocycloprop 1.3-1.7 m (OCH2CH3s),1.2- q,t
anecarboxylate 1.4 (OCH2CHs)
Table 2: 13C NMR Spectroscopic Data (Typical Shifts in CDCI3)

Chemical Shift Chemical Shift Chemical Shift Chemical Shift
Compound (d) of C=0 (d) of C-Br (6) of CH2 (0) of Other

(ppm) (Ppm) (ppm) Carbons (ppm)
1-
Bromocyclopro

Y p P 170 - 175 25-35 15-25 -
anecarboxylic
Acid
Methyl 1-
Bromocycloprop 168 - 172 28 - 38 18 - 28 52 - 53 (OCHs3)
anecarboxylate
Ethyl 1-
61 - 62 (OCH2),

Bromocycloprop 168 - 172 28 - 38 18 - 28

anecarboxylate

14 - 15 (CHs)

Table 3: IR Spectroscopic Data (Key Absorptions in cm™1)
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Compound (C=0) V(O-H) of (C-0) (C-Br)
u v(C= v(C- v(C-
> COOH

1-
Bromocycloprop 2500 - 3300

) 1690 - 1720 1210 - 1320 500 - 600
anecarboxylic (broad)

Acid

Methyl 1-
Bromocycloprop 1720 - 1740 - 1100 - 1300 500 - 600

anecarboxylate

Ethyl 1-
Bromocycloprop 1720 - 1740 - 1100 - 1300 500 - 600

anecarboxylate

Table 4. Mass Spectrometry Data (Key Fragments m/z)

Molecular lon Other Key
Compound [M-Br]* [M-COOR]*

[M]* Fragments
1-
Bromocycloprop

_ 164/166 85 119/121 69, 41

anecarboxylic
Acid
Methyl 1-
Bromocycloprop 178/180 99 119/121 83,59, 41
anecarboxylate
Ethyl 1-
Bromocycloprop 192/194 113 119/121 97, 73, 45, 29
anecarboxylate

Comparison with Alternative Cyclopropane
Derivatives
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For comparative purposes, the spectroscopic characteristics of other 1-substituted
cyclopropanecarboxylic acids are presented. The nature of the substituent at the C1 position
significantly influences the spectroscopic properties.

Table 5: Spectroscopic Comparison of 1-Substituted Cyclopropanecarboxylic Acids

'H NMR (6, Key Mass
. 3C NMR (9, IR (v, cm™?)
Substituent (X) ppm) Spec
ppm) C=0 Cc=0
Cyclopropyl H Fragment
-Br 1.3-1.8 170- 175 1690 - 1720 [M-Br]*
-Cl 1.2-1.7 170 -175 1700 - 1725 [M-CI]*
-1 14-1.9 170-175 1685 - 1715 [M-I]*
1705 - 1730,
-CN 15-20 165-170 [M-CNJ*
2240-2260 (CN)
[M-NHz]*, [M-
-NH2 1.0-15 175-180 1680 - 1710
COOH]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of the solid sample or measure 10-20 pL of the liquid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer
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e Pulse Program: Standard single-pulse sequence

e Acquisition Parameters:

[¢]

Spectral Width: 16 ppm

[¢]

Acquisition Time: 4 seconds

[e]

Relaxation Delay: 1 second

Number of Scans: 16

o

e Processing: Fourier transformation, phase correction, and baseline correction. Chemical
shifts are referenced to TMS at 0.00 ppm.

13C NMR Spectroscopy:
e Instrument: 100 MHz NMR Spectrometer
e Pulse Program: Proton-decoupled pulse sequence

e Acquisition Parameters:

[¢]

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1 second

[e]

Relaxation Delay: 2 seconds

Number of Scans: 1024

o

e Processing: Fourier transformation with exponential multiplication (line broadening of 1 Hz),
phase correction, and baseline correction. Chemical shifts are referenced to the CDClIs
solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:
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e Solids: A small amount of the solid sample is placed directly on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

 Liquids: A single drop of the liquid sample is placed on the ATR crystal.
Data Acquisition:

 Instrument: FTIR spectrometer equipped with a universal ATR accessory.
e Spectral Range: 4000 - 400 cm™1

» Resolution: 4 cm~?

e Number of Scans: 32

e Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization:
e Technique: Electron lonization (EI)

o Sample Introduction: Direct insertion probe for solids or via Gas Chromatography (GC) for
volatile liquids.

 lonization Energy: 70 eV

Mass Analysis:

e Analyzer: Quadrupole mass analyzer
e Mass Range: m/z 40 - 400

e Scan Speed: 1000 amu/s

Visualizations
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The following diagrams illustrate the general experimental workflow and the logical relationship
for identifying an unknown 1-bromocyclopropanecarboxylic acid derivative.

Sample Preparation Spectroscopic Analysis Data Interpretation

Dissolve in CDCI3
(for NMR)

Inject into GC
(for MS)

Place on ATR Crystal
(for FTIR)

NMR Spectroscopy

(41 and 12C) Purity Assessment

1-Bromocyclopropanecarboxylic

Acid Derivative Structure Elucidation

Mass Spectrometry

FTIR Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 1-
bromocyclopropanecarboxylic acid derivatives.
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Cyclopropane Ring Present?

Yes
(NMR: 6 0.5-2.0 ppm)

Carboxylic Acid Derivative?

Yes
(IR: C=0 stretch ~1700 cm™1)

o

Yes
(MS: Isotopic pattern M, M+2)

Click to download full resolution via product page

No

No

Caption: Logical decision tree for the identification of a 1-bromocyclopropanecarboxylic acid
derivative.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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